4-(1,2-Oxazol-3-yl)butanoic acid
Description
4-(1,2-Oxazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a five-membered 1,2-oxazole ring substituted at the 3-position and linked to a four-carbon aliphatic chain terminating in a carboxylic acid group. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its polarizable and aromatic character. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules, such as synthetic auxins and heterocyclic amino acid analogs .
Properties
CAS No. |
170648-43-8 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |
InChI Key |
LJCUWNQJFZLYDX-UHFFFAOYSA-N |
SMILES |
C1=CON=C1CCCC(=O)O |
Canonical SMILES |
C1=CON=C1CCCC(=O)O |
Synonyms |
3-Isoxazolebutanoicacid(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(1,2-Oxazol-3-yl)butanoic acid with structurally related compounds, focusing on molecular properties, solubility, and functional applications.
Key Comparisons:
Heterocyclic Core Differences: The 1,2-oxazole ring in the target compound is less electron-deficient than the 1,2,4-oxadiazole in due to fewer electronegative atoms. This may enhance the target compound’s ability to participate in π-π stacking interactions in biological systems.
Bioactivity and Applications: MCPB shares the butanoic acid backbone but uses a phenoxy group for herbicidal activity. The target compound’s oxazole ring may confer distinct modes of action, such as interference with amino acid metabolism. The phenyl-substituted oxadiazole in demonstrates improved solubility in organic solvents, suggesting that the target compound’s simpler structure may favor aqueous solubility for in vitro studies.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (155.15 vs. 232.23 in ) could enhance bioavailability and membrane permeability.
Research Findings and Limitations
- Synthetic Accessibility: The synthesis of oxazole derivatives typically involves cyclization reactions, as seen in the preparation of oxadiazolidinone analogs .
- Biological Data Gaps: While MCPB and related auxins are well-characterized , the biological activity of this compound remains speculative.
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